

Neophyl Chloride: A Technical Guide to Potential Hazards and Toxicity

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Compound of Interest		
Compound Name:	Neophyl chloride	
Cat. No.:	B057190	Get Quote

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Executive Summary

Neophyl chloride (CAS No. 515-40-2) is a halogenated organic compound utilized as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] While it is a valuable synthetic building block, a thorough understanding of its potential hazards is crucial for safe handling and use. This guide provides an in-depth overview of the known and potential toxicity of **neophyl chloride**, highlighting significant data gaps in the current toxicological landscape.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **neophyl chloride** is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3][4] However, a critical finding of this review is the conspicuous absence of quantitative data for acute toxicity (oral, dermal, and inhalation), as well as for chronic effects such as carcinogenicity, mutagenicity, and reproductive toxicity.[2][3] This lack of data necessitates a cautious approach to its handling and use, relying on its known irritant properties and the potential hazards associated with its chemical class.



Chemical and Physical Properties

A summary of the key chemical and physical properties of **neophyl chloride** is presented in Table 1. This information is essential for understanding its behavior and potential for exposure.

Property	Value	Reference
CAS Number	515-40-2	[4]
Molecular Formula	C10H13Cl	[1][4]
Molecular Weight	168.66 g/mol	[1]
Appearance	Clear, colorless to slightly yellow liquid	[1]
Odor	Pungent	[1]
Boiling Point	95-96 °C at 10 mmHg	[2]
Density	1.047 g/mL at 25 °C	[1]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Soluble in ether and benzene	[1]
Flash Point	96 °C (205 °F)	[2]
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[1]

Known Hazards and Toxicity

The primary documented hazards of **neophyl chloride** are related to its irritant properties upon direct contact.

Acute Toxicity

As of the date of this guide, there is no publicly available quantitative data on the acute oral, dermal, or inhalation toxicity of **neophyl chloride**. Safety Data Sheets consistently report "no



data available" for LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values.[2]

Irritation and Corrosivity

- Skin Irritation: Classified as a Category 2 skin irritant, neophyl chloride can cause skin irritation upon contact.[1][2][3]
- Eye Irritation: It is also classified as a Category 2 eye irritant, causing serious eye irritation. [1][2][3]
- Respiratory Tract Irritation: Neophyl chloride is classified under Specific Target Organ Toxicity (Single Exposure) Category 3 for causing respiratory irritation.[1][3][4]

Chronic Toxicity

There is a significant lack of data regarding the chronic health effects of **neophyl chloride**.

- Carcinogenicity: No data available.[2][3]
- Mutagenicity: No data available.[2][3]
- Reproductive Toxicity: No data available.[2][3]

The absence of data for these critical endpoints means that a full toxicological profile cannot be established.

Potential Mechanisms of Toxicity and Reactivity

While specific biological signaling pathways for **neophyl chloride** toxicity have not been elucidated, its chemical reactivity provides a basis for understanding its potential hazards.

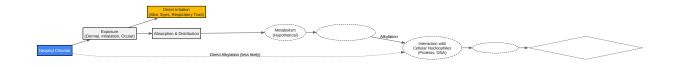
Chemical Reactivity

The primary mechanism of action from a chemical perspective is its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.[1] This reactivity is a key aspect of its utility in organic synthesis. However, this same reactivity



can be a source of toxicity if the molecule interacts with biological nucleophiles such as DNA, proteins, and other cellular macromolecules.

Neophyl chloride is a neopentyl halide, which sterically hinders SN2 reactions due to the bulky tert-butyl group adjacent to the chloromethyl group.[5] It is also resistant to β -hydride elimination.[5] This makes it relatively stable under certain conditions but does not preclude other pathways of reactivity in a complex biological system.



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Figure 1: Hypothetical workflow of **neophyl chloride** exposure and potential toxicity.

Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological studies on **neophyl chloride**, this section outlines the standard experimental protocols that would be employed to assess its toxicity, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing

Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of
the test substance by gavage to fasted animals (typically rats) in a stepwise procedure. The
starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body



weight). The outcome of the test on a small number of animals determines the next step, with the aim of identifying a dose that causes mortality or evident toxicity.

- Acute Dermal Toxicity (OECD Test Guideline 402): The substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) for a 24-hour period. The animals are observed for signs of toxicity and mortality for at least 14 days. A limit test at 2000 mg/kg is often performed first.
- Acute Inhalation Toxicity (OECD Test Guideline 403): Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). The concentration that causes mortality in 50% of the animals (LC50) is determined.

Skin and Eye Irritation

- Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): A small amount of the substance is applied to the shaved skin of a single animal (usually a rabbit). The degree of skin irritation is evaluated at specific intervals by scoring erythema and edema.
- Acute Eye Irritation/Corrosion (OECD Test Guideline 405): The test substance is applied to
 one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes
 are examined for signs of irritation, such as redness, swelling, and discharge, at specific time
 points.

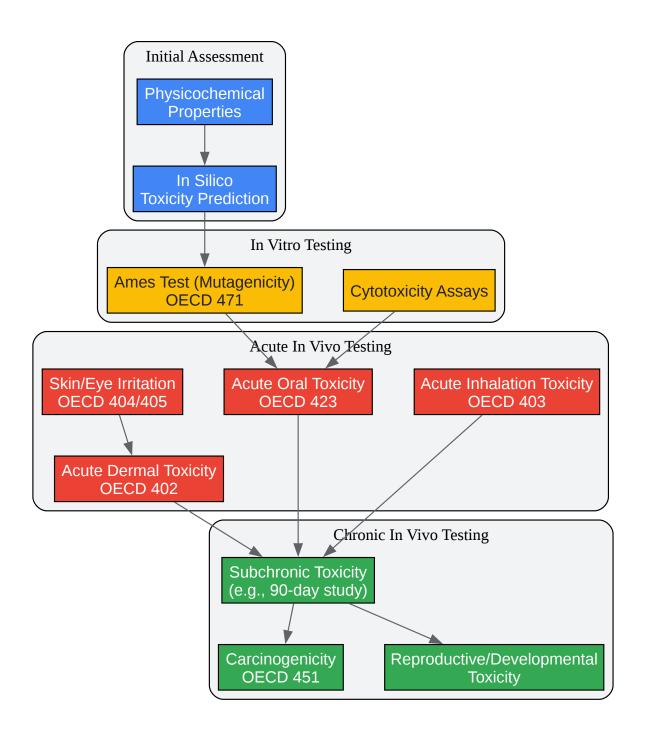
Genotoxicity

Bacterial Reverse Mutation Test (Ames Test, OECD Test Guideline 471): This in vitro test
uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The
test is conducted with and without a metabolic activation system (S9 mix) to assess the
mutagenicity of the parent compound and its metabolites.

Carcinogenicity

Carcinogenicity Studies (OECD Test Guideline 451): These are long-term studies (typically 2
years in rodents) where animals are exposed to the substance daily. The study evaluates the
potential for the substance to cause cancer by examining tissues and organs for neoplastic
lesions.





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Figure 2: Standard experimental workflow for toxicological assessment of a chemical like **neophyl chloride**.

Data Gaps and Future Research

The most significant finding of this technical review is the profound lack of empirical toxicological data for **neophyl chloride**. While its acute irritant properties are established through GHS classification, there is no publicly available information on its systemic toxicity, both acute and chronic.

Future research should prioritize:

- Acute toxicity studies (oral, dermal, inhalation) to establish LD50 and LC50 values.
- In vitro genotoxicity screening, such as the Ames test, to assess its mutagenic potential.
- Repeated dose toxicity studies (e.g., 28-day or 90-day studies) to identify target organs for systemic toxicity.
- Reproductive and developmental toxicity screening to evaluate its potential effects on fertility and embryonic development.
- Metabolism and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion, which would provide insight into its mechanism of toxicity.

Until such data becomes available, **neophyl chloride** should be handled with the caution appropriate for a substance with known irritant properties and unknown systemic toxicity. The use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection if aerosols are generated) in a well-ventilated area is mandatory.

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